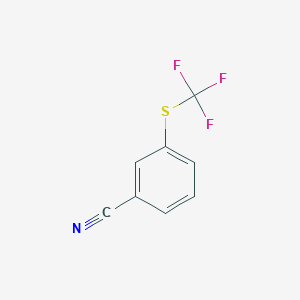
Ácido 4-fluoro-3-formilfenilborónico
Descripción general
Descripción
4-Fluoro-3-formylphenylboronic acid is a boronic acid derivative that has garnered interest due to its potential applications in organic synthesis and pharmaceuticals. Boronic acids are known for their versatility in chemical reactions, particularly in the Suzuki-Miyaura cross-coupling, which is a pivotal method for forming carbon-carbon bonds in the synthesis of various biologically active compounds . The presence of a fluorine atom and a formyl group in the compound adds to its reactivity and makes it a valuable intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of related fluorophenylboronic acids typically involves halogen-lithium exchange reactions, Grignard reactions, or protection and deprotection strategies. For instance, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline through a series of steps including protection, lithium-bromine exchange, and acidic hydrolysis . Similarly, 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid was synthesized and used as a building block for silicon-containing drugs . These methods highlight the synthetic routes that could potentially be adapted for the synthesis of 4-fluoro-3-formylphenylboronic acid.
Molecular Structure Analysis
The molecular structure of fluorophenylboronic acids has been characterized using techniques such as NMR, X-ray diffraction, and DFT calculations. For example, the crystal structure of 4-amino-3-fluorophenylboronic acid was determined through X-ray crystallography . Additionally, the molecular structure and vibrational spectra of 3-fluoro-4-formylphenylboronic acid were investigated using DFT and spectroscopic methods, providing insights into the electronic and structural properties of such compounds .
Chemical Reactions Analysis
Fluorophenylboronic acids participate in various chemical reactions, including Suzuki-Miyaura coupling, which is a cornerstone reaction for constructing complex molecules. The synthetic potential of these boronic acids was demonstrated through their successful coupling with other organic substrates . The presence of the formyl group in 4-fluoro-3-formylphenylboronic acid suggests that it could undergo similar reactions, potentially leading to a wide range of derivatives with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenylboronic acids, such as pKa values and tautomeric equilibria, have been studied. For instance, the pKa value of amino-3-fluorophenyl boronic acid was found to be relatively low, which is significant for its reactivity and potential applications in sensing materials . The tautomeric equilibrium and antifungal activity of formylphenylboronic acids were also investigated, revealing the influence of the fluorine substituent on their properties . These studies provide a foundation for understanding the behavior of 4-fluoro-3-formylphenylboronic acid in various environments.
Aplicaciones Científicas De Investigación
Preparación de Arilmetilpirrolidinilmetanoles y Derivados de Amina
“Ácido 4-fluoro-3-formilfenilborónico” se utiliza como reactivo para la preparación de arilmetilpirrolidinilmetanoles y derivados de amina. Esto se logra mediante reacción con MIDA, seguido de una reacción de Suzuki con haluros o aminación con aminas .
Síntesis de α-Aminoácidos N-(Biarilsulfonil)
Este compuesto también se utiliza en la síntesis de α-aminoácidos N-(biarilsulfonil), que se sabe que son potentes inhibidores de MMP-12 .
Síntesis de Fluorobifenilciclohexenos y Difluoroterfenilos Líquidos Cristalinos
Aunque no directamente, pero un compuesto similar “Ácido 3-Fluorofenilborónico” se ha utilizado para hacer nuevos fluorobifenilciclohexenos y difluoroterfenilos líquidos cristalinos mediante acoplamientos cruzados catalizados por paladio .
Síntesis de o-Fenilfenoles
“Ácido 3-Fluorofenilborónico” también se ha utilizado en la síntesis de o-fenilfenoles, que son potentes agonistas del receptor de leucotrieno B4 .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-Fluoro-3-formylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound acts as an organoboron reagent, which is a key component in this reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 4-Fluoro-3-formylphenylboronic acid interacts with its targets through a process known as transmetalation . This involves the transfer of an organic group (in this case, the 4-Fluoro-3-formylphenyl group) from boron to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway in organic synthesis . The reaction enables the formation of biaryl compounds, which are important in various fields, including pharmaceuticals and materials science . The use of 4-Fluoro-3-formylphenylboronic acid in this reaction can lead to the synthesis of a wide range of biaryl compounds .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which can influence its bioavailability in suzuki-miyaura cross-coupling reactions .
Result of Action
The use of 4-Fluoro-3-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions leads to the formation of biaryl compounds . These compounds have various applications, including the synthesis of pharmaceuticals and materials .
Action Environment
The action of 4-Fluoro-3-formylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The choice of these reagents, as well as the reaction conditions (e.g., temperature, solvent), can affect the efficiency and selectivity of the reaction .
Propiedades
IUPAC Name |
(4-fluoro-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABSTJQEBSKPCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381051 | |
| Record name | 4-Fluoro-3-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
374538-01-9 | |
| Record name | 4-Fluoro-3-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-formylphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride](/img/structure/B1303367.png)
![1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1303368.png)
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1303371.png)




![{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine](/img/structure/B1303377.png)


![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1303382.png)


